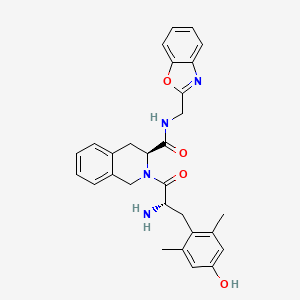

H-Dmt-Tic-NH-CH2-Boa

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H30N4O4 |

|---|---|

Molecular Weight |

498.6 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzoxazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C29H30N4O4/c1-17-11-21(34)12-18(2)22(17)14-23(30)29(36)33-16-20-8-4-3-7-19(20)13-25(33)28(35)31-15-27-32-24-9-5-6-10-26(24)37-27/h3-12,23,25,34H,13-16,30H2,1-2H3,(H,31,35)/t23-,25-/m0/s1 |

InChI Key |

JBEVAWMNEBELDV-ZCYQVOJMSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC5=CC=CC=C5O4)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC5=CC=CC=C5O4)N)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Approaches for Dmt-Tic Pseudopeptides

The Dmt-Tic pharmacophore is a crucial element in a variety of synthetic opioid receptor ligands. nih.govnih.gov Its synthesis can be achieved through both solution-phase and solid-phase techniques, with the choice often depending on the scale of the synthesis and the nature of subsequent modifications.

Solution-phase peptide synthesis (SPPS) offers a classical, stepwise approach to building peptide chains. This method is particularly useful for producing large quantities of a target peptide and for syntheses where careful control and purification of intermediates are necessary.

In a typical solution-phase synthesis of a Dmt-Tic analogue, the process begins from the C-terminus and proceeds by sequentially coupling protected amino acids. nih.gov For instance, a protected Tic residue can be coupled to a C-terminal amine, followed by deprotection of its N-terminal group and subsequent coupling with a protected Dmt residue. nih.gov One common strategy employs Boc (tert-butyloxycarbonyl) protecting groups for the N-terminus. The synthesis involves dissolving the protected amino acid and the amine component in a suitable organic solvent, such as dimethylformamide (DMF), and adding coupling reagents. nih.gov After each coupling step, the product is isolated and purified, often by extraction and chromatography, before proceeding to the next deprotection and coupling cycle. nih.gov

A key challenge in solution-phase synthesis, especially with constrained residues like Tic, is the potential for cyclization into diketopiperazines, particularly during deprotection steps. nih.gov Careful selection of reaction conditions and protecting groups is essential to minimize this and other side reactions. nih.gov

Solid-phase peptide synthesis (SPPS) is the most common method for preparing peptides in a laboratory setting due to its efficiency and amenability to automation. nih.govpeptide.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely employed. nih.govseplite.com

In this approach, the peptide is assembled on an insoluble polymeric support (resin). peptide.com For a C-terminally amidated peptide like H-Dmt-Tic-NH2, a resin such as MBHA or Rink Amide is used. nih.govuci.edu The synthesis proceeds as follows:

Resin Loading : The C-terminal amino acid (in this case, Tic) is attached to the resin.

Deprotection : The N-terminal Fmoc protecting group is removed using a mild base, typically a solution of 20% piperidine (B6355638) in DMF, to expose the free amine. nih.govuci.edu

Coupling : The next Fmoc-protected amino acid (Dmt) is activated and coupled to the newly exposed amine on the resin-bound peptide. uci.edu

Washing : After each deprotection and coupling step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and by-products. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com Side chains of amino acids are protected with acid-labile groups, such as t-butyl (tBu), which are stable to the basic conditions of Fmoc removal. nih.govseplite.com The use of Fmoc chemistry is advantageous due to its mild deprotection conditions and the ability to monitor the reaction progress by detecting the UV absorbance of the released fluorenyl group. nih.govseplite.com

| Step | Description | Typical Reagents | Reference |

|---|---|---|---|

| Swelling | The resin is swelled in a suitable solvent to allow access to reactive sites. | DMF or DCM | uci.edu |

| Fmoc Deprotection | Removal of the N-terminal Fmoc group to expose the free amine for the next coupling reaction. | 20% Piperidine in DMF | nih.gov |

| Coupling | Activation of the incoming Fmoc-amino acid's carboxyl group and formation of the peptide bond. | Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA) | uci.edu |

| Washing | Removal of excess reagents and by-products between steps. | DMF, DCM | peptide.com |

| Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. | TFA cocktail (e.g., TFA/TIS/H2O) | nih.gov |

Coupling Reagents and Deprotection Techniques

The success of peptide synthesis hinges on the efficiency of peptide bond formation and the selective removal of protecting groups.

Carbodiimides are a class of widely used coupling reagents that facilitate amide bond formation by activating the carboxylic acid of an incoming amino acid. uni-kiel.de Water-soluble carbodiimide (B86325) (WSC), also known as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is frequently used in both solution-phase and solid-phase synthesis. nih.govpeptide.com

The coupling mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then react with the amine component to form the desired peptide bond. peptide.com However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea by-product. uni-kiel.depeptide.com

To mitigate these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides. uni-kiel.depeptide.comcreative-peptides.com HOBt rapidly converts the O-acylisourea into an active ester, which is less reactive but also much less susceptible to racemization. peptide.comresearchgate.net This active ester then proceeds to react with the amine to form the peptide bond with high efficiency and minimal loss of chiral integrity. peptide.com The combination of WSC (or its analogue DCC in solution-phase) and HOBt has long been a gold standard for peptide coupling. nih.govuni-kiel.de

| Reagent | Full Name | Primary Use/Characteristic | Reference |

|---|---|---|---|

| WSC/EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide; by-products are easily removed by aqueous extraction. | peptide.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Used in solution-phase synthesis; by-product (DCU) is insoluble in most organic solvents. | uni-kiel.depeptide.com |

| DIC | N,N'-Diisopropylcarbodiimide | Used in solid-phase synthesis; by-product (DIU) is soluble in common SPPS solvents. | peptide.com |

| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides to suppress racemization and improve coupling efficiency. | creative-peptides.comresearchgate.net |

The final step after assembling the peptide on a solid support, or after completing a solution-phase synthesis with acid-labile groups, is the global deprotection. thermofisher.com This involves removing the N-terminal protecting group (if present) and all side-chain protecting groups, and in the case of SPPS, cleaving the peptide from the resin. nih.gov

Trifluoroacetic acid (TFA) is the reagent of choice for this purpose in both Boc and Fmoc/tBu strategies. peptide.com In the Fmoc/tBu approach, a high concentration of TFA (typically 95%) is used in a "cleavage cocktail" that also contains scavengers. nih.govthermofisher.com These scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are crucial for quenching the highly reactive cationic species (like the tert-butyl cation) that are released from the protecting groups during the acidic cleavage. thermofisher.com Without scavengers, these cations could cause unwanted modifications to sensitive amino acid residues. thermofisher.com The entire peptide is cleaved from the resin and all tBu-based side-chain protecting groups are removed simultaneously in a single step that typically lasts a few hours. nih.gov

In Boc-based solution synthesis, TFA is also used to remove the N-terminal Boc group at each step of the synthesis, usually in a solution with DCM. nih.gov

Synthesis of C-Terminal Heterocycle Intermediates

The synthesis of the "Boa" (benzoxazinone) moiety is a key step in constructing the target compound H-Dmt-Tic-NH-CH2-Boa. Benzoxazinones are a class of fused heterocycles that can be synthesized through various routes. nih.gov

A common and direct method for preparing 4H-benzo[d] nih.govnih.govoxazin-4-ones involves the use of anthranilic acids (2-aminobenzoic acids) as starting materials. nih.gov For instance, the reaction of an anthranilic acid with an orthoester, such as triethyl orthobenzoate, under thermal conditions can yield the corresponding benzoxazinone (B8607429). nih.gov Another powerful method is the aza-Wittig reaction, where 2-azido benzoic acids react with acyl chlorides in the presence of a phosphine (B1218219) catalyst to form the benzoxazinone ring system. nih.gov

To create the specific C-terminal structure -NH-CH2-Boa, a synthetic intermediate such as N-(aminomethyl)-benzoxazinone would be required. This could potentially be synthesized by first preparing the benzoxazinone ring and then introducing an aminomethyl group, or by starting with a precursor that already contains the necessary functionality. For example, a suitably protected aminomethyl group could be attached to the nitrogen of an anthranilamide derivative before cyclization to form the benzoxazinone ring. This intermediate can then be coupled to the C-terminal carboxylic acid of the H-Dmt-Tic-OH dipeptide using standard peptide coupling methods, such as those described in section 2.2.1, to yield the final product.

Preparation of (Benzo[d]oxazol-2-yl)methanamine (H₂N-CH₂-Boa)

The synthesis of 2-substituted benzoxazoles is well-documented and typically involves the condensation of a 2-aminophenol (B121084) with a suitable electrophile. nih.govorganic-chemistry.org A general and versatile method involves the reaction of 2-aminophenols with reagents like carboxylic acids, aldehydes, or tertiary amides. nih.govorganic-chemistry.orgmdpi.com

A plausible synthetic route to (Benzo[d]oxazol-2-yl)methanamine would start with the cyclization of 2-aminophenol with an N-protected amino acid, such as N-Boc-glycine, or a related derivative. This condensation would form the 2-substituted benzoxazole (B165842) ring. For instance, methods exist for synthesizing 2-benzylbenzo[d]oxazole by reacting 2-aminophenol with a corresponding phenylacetic acid derivative. mdpi.com Following the formation of the N-protected 2-(aminomethyl)benzoxazole intermediate, a standard deprotection step, such as treatment with trifluoroacetic acid (TFA) for a Boc group, would yield the final product, H₂N-CH₂-Boa. The versatility of this approach allows for the use of various substituted 2-aminophenols to create a range of derivatives. nih.govnih.gov

Preparation of (Benzo[d]thiazol-2-yl)methanamine (H₂N-CH₂-Bta)

The synthesis of 2-substituted benzothiazoles commonly begins with 2-aminothiophenol (B119425). ekb.eg A variety of methods have been developed, including reactions with aldehydes, carboxylic acids, and other electrophiles, often facilitated by catalysts or specific reaction media. nih.govekb.egderpharmachemica.com

A practical pathway to synthesize H₂N-CH₂-Bta involves the initial preparation of 2-(chloromethyl)benzo[d]thiazole. This key intermediate can be synthesized by reacting 2-aminothiophenol with chloroacetic acid, often in the presence of a dehydrating agent like polyphosphoric acid. jyoungpharm.org Once the 2-(chloromethyl) intermediate is obtained, the amine can be introduced through several standard organic transformations. These include the Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrolysis, or displacement of the chloride with sodium azide (B81097) to form an azidomethyl intermediate, which is then reduced to the amine using a reducing agent like triphenylphosphine (B44618) or catalytic hydrogenation. Solid-phase synthesis protocols have also been developed for creating libraries of 2-aminobenzothiazole (B30445) derivatives. nih.gov

Strategic Chemical Modifications for Analog Design and Optimization

The H-Dmt-Tic scaffold serves as a template for extensive chemical modification aimed at exploring structure-activity relationships (SAR) and optimizing pharmacological properties. These modifications primarily target the C-terminal portion of the molecule, including the nature of the aromatic nucleus, the linker connecting it to the dipeptide, and substitutions on the aromatic system itself.

Variation of C-Terminal Aromatic and Heteroaromatic Nuclei (e.g., Benzimidazole (B57391), Benzoxazole, Benzothiazole (B30560), Indole, Indene, Imidazolyl Phenyl, Imidazole (B134444), Phenyl, Benzyl)

The identity of the C-terminal aromatic group is a critical determinant of a compound's activity. A wide array of aromatic and heteroaromatic nuclei have been incorporated to modulate receptor affinity and selectivity.

One of the most studied modifications involves the introduction of a benzimidazole (Bid) moiety. The compound H-Dmt-Tic-NH-CH₂-Bid was identified as a potent δ-opioid agonist. nih.gov Similarly, analogs terminating in a simple phenyl or benzyl (B1604629) group have been synthesized. nih.gov For example, H-Dmt-Tic-Lys-NH-CH₂-Ph was developed and evaluated, demonstrating how a terminal phenyl group, in combination with other modifications, can influence the pharmacological profile. nih.gov The substitution of the C-terminal carboxylic acid in related peptides with benzylamine (B48309) is a common strategy to alter bioactivity. nih.gov The exploration of other heterocycles such as benzoxazole and benzothiazole as terminal groups is a logical extension of these findings, enabled by the synthetic methods described previously (Sections 2.3.1 and 2.3.2). Further diversification using nuclei like indole, indene, and various imidazole-containing structures represents a key strategy in the rational design of new analogs. nih.gov

Modulation of Linker Length and Chemical Nature (e.g., -NH-CH₂-, -NH-CH₂-CH₂-, -Gly-NH-CH₂-, -CH₂-COOH)

The linker connecting the Dmt-Tic pharmacophore to the C-terminal aromatic nucleus plays a crucial role in positioning the aromatic group within the receptor binding pocket. Modifications to the linker's length, flexibility, and chemical character have profound effects on activity.

-NH-CH₂- : This aminomethylene linker is present in the parent compound H-Dmt-Tic-NH-CH₂-Boa and related analogs like H-Dmt-Tic-NH-CH₂-Bid. nih.gov

-Gly-NH-CH₂- : The insertion of an amino acid like glycine (B1666218) creates a more extended and flexible linker. The compound H-Dmt-Tic-Gly-NH-CH₂-Ph is a well-characterized example of this strategy. nih.gov

-CH₂-COOH : Introducing an acidic functional group onto the linker or the terminal heterocycle can dramatically alter the compound's properties. For instance, the analog H-Dmt-Tic-NH-CH₂-Bid(CH₂-COOH), which features a carboxymethyl group on the benzimidazole, was synthesized to restore δ-opioid receptor selectivity. nih.gov

Longer Alkyl Chains : The linker length has been extended beyond simple glycine or methylene (B1212753) units. Heterodimeric compounds with a hexyl spacer, such as H-Dmt-Tic-NH-hexyl-NH-R, have been synthesized and shown to possess high receptor affinity and potent antagonism.

Chirality Modifications within Spacer/Linker Elements

The introduction of chiral centers within the linker portion of the molecule provides another avenue for refining the compound's interaction with its biological target. The stereochemistry of these linkers can significantly impact binding affinity and functional activity.

This principle was demonstrated in analogs where a lysine (B10760008) residue was used as part of the linker. In the case of H-Dmt-Tic-NH-CH[(CH₂-NH₂)-Bid, the stereochemistry of the lysine linker was found to be important for activity, with the diastereoisomer containing D-Lys showing different potency compared to the L-Lys version. nih.gov This highlights that specific stereochemical arrangements in the linker are crucial for optimal pharmacophore presentation.

N-Alkylation Strategies (e.g., N(1)-Benzimidazole Alkylation)

When the C-terminal nucleus contains a modifiable nitrogen atom, such as the N(1)-H of a benzimidazole ring, N-alkylation serves as a powerful tool for optimization. This strategy was systematically applied to the δ-agonist H-Dmt-Tic-NH-CH₂-Bid. nih.gov

Alkylation of the N(1)-position of the benzimidazole ring with a variety of substituents, including hydrophobic, aromatic, and olefinic groups, consistently converted the parent agonist into a potent δ-antagonist. nih.gov The introduction of a single methyl group was sufficient to induce this switch in activity. nih.gov Even bulkier substituents like benzyl and cyclopropylmethyl, or functionalized groups like ethyl bromoacetate, resulted in potent δ-antagonists. nih.gov This demonstrates that while the presence of a substituent at the N(1) position is critical for antagonism, the specific nature of the alkylating agent can be varied to fine-tune the pharmacological profile. nih.gov

Incorporation of Charged Residues (e.g., Aspartic Acid Derivatives)

The introduction of charged amino acid residues, such as aspartic acid (Asp) or glutamic acid (Glu), into peptides containing the Dmt-Tic pharmacophore is a strategy employed to modulate receptor affinity and selectivity. The addition of these charged groups can alter the electrostatic interactions between the ligand and the opioid receptors. nih.govnih.gov

Research into a series of analogs with the general formula H-Dmt-Tic-NH-CH(R)-R', where 'R' was a charged, neutral, or aromatic functional group, demonstrated that the physicochemical properties of the third residue significantly influence the opioid receptor activity profile. nih.gov For instance, the introduction of an amino acid with a single charge was found to substantially alter the delta-opioid receptor (DOR) selectivity and antagonism. nih.gov One specific analog, H-Dmt-Tic-Glu-NH2, which contains a negatively charged glutamic acid residue, was identified as a partial agonist at the DOR. nih.gov

| Compound | Modification | Key Research Finding | Reference |

|---|---|---|---|

| H-Dmt-Tic-Glu-NH₂ | Incorporation of Glutamic Acid (charged) | Exhibited partial agonism at the δ-opioid receptor. | nih.gov |

| H-Dmt-Tic-Asp-NH-Ph | Substitution of Gly with Aspartic Acid | Resulted in a δ-opioid receptor antagonist. | nih.gov |

| H-Dmt-Tic-NH-(S)CH(CH₂-COOH)-Bid (UFP-512) | Incorporation of an Aspartic Acid derivative | Acted as a potent and selective δ-opioid receptor agonist. | nih.gov |

Chimeric and Cyclic Peptide Design

Designing chimeric and cyclic peptides based on the Dmt-Tic scaffold are advanced strategies to enhance stability, receptor selectivity, and overcome biological barriers. mdpi.comnih.gov Cyclization, in particular, is a versatile approach to constrain the peptide's structure, which can lead to improved metabolic stability against proteolytic degradation and better bioavailability compared to linear counterparts. nih.gov

Cyclic Peptide Design: Hybrids combining the Dmt-Tic pharmacophore with cyclic peptide fragments have been synthesized to explore novel pharmacological profiles. nih.govmdpi.com In one study, six new analogs were created by attaching the Dmt-Tic fragment to cyclic scaffolds that were known to have a high affinity for the µ-opioid receptor (MOR). mdpi.com The initial goal was to create MOR agonists/DOR antagonists. However, the resulting cyclic compounds lost their ability to activate the MOR but emerged as potent and selective DOR antagonists. nih.govmdpi.com This demonstrates that interference between the Dmt-Tic epitope and the cyclic scaffold can lead to unexpected but potentially valuable shifts in pharmacology. mdpi.com

Chimeric Peptide Design: Chimeric design involves combining two or more distinct pharmacophores to create a single molecule with a unique or multifunctional activity profile. mdpi.com This strategy has been successfully applied in the opioid field to generate peptides that can simultaneously target different receptors. mdpi.comresearchgate.net For example, researchers have designed chimeric peptides by linking a cyclic MOP/KOP (µ- and κ-opioid receptor) agonist with a known ligand for the nociceptin/orphanin FQ (NOP) receptor. mdpi.com This approach, sometimes utilizing a flexible spacer like glycine, can produce dual agonists. mdpi.com In the context of the Dmt-Tic pharmacophore, a chimeric peptide was developed by extending endomorphin-2 at its C-terminus with Dmt-Tic via a linker, resulting in a bivalent analog where both pharmacophores retained their inherent receptor preferences. mdpi.com

| Design Strategy | Example/Concept | Key Research Finding | Reference |

|---|---|---|---|

| Cyclic Peptide | Hybrids of Dmt-Tic and cyclic peptides with high MOR affinity. | The resulting ligands were selective antagonists of the δ-opioid receptor (DOR), having lost MOR agonism. | nih.govmdpi.com |

| Chimeric Peptide | Tyr-c[D-Lys-Phe-Phe]Asp-NH₂ linked to Ac-RYYRIK-NH₂. | Created a mixed MOP/NOP agonist with low nanomolar affinity. | mdpi.com |

| Chimeric Peptide | Endomorphin-2 extended with Dmt-Tic via an ethylenediamine (B42938) linker. | The resulting bivalent ligand retained the original activities of both moieties. | mdpi.com |

Glycosylation and Lipidation Strategies for Enhanced Molecular Properties

Glycosylation and lipidation are chemical modification strategies used to improve the drug-like properties of peptides, including those in the opioid class. nih.govmdpi.com These techniques can enhance metabolic stability, membrane permeability, and bioavailability, which are often significant hurdles for peptide-based therapeutics. nih.govnih.govrsc.org

Glycosylation: The attachment of carbohydrate moieties to a peptide can significantly alter its physicochemical properties. nih.gov Glycosylation generally increases the hydrophilicity of the peptide, which can improve solubility and potentially shift its clearance pathway from hepatic to renal, thereby increasing plasma stability. nih.gov It has been shown to improve resistance to enzymatic degradation and enhance transport across the blood-brain barrier (BBB). nih.govmdpi.comresearchgate.net The improved BBB penetration is thought to occur via an endocytotic mechanism. nih.gov For opioid peptides like enkephalins, glycosylation has led to improved analgesic effects after systemic administration. nih.govmdpi.com The process involves covalently linking a sugar moiety, such as glucose, to an amino acid side chain within the peptide sequence, often at a serine or threonine residue (O-glycosylation). mdpi.comnih.gov

Lipidation: Lipidation involves the covalent attachment of a lipid or fatty acid to a peptide. nih.govresearchgate.net This modification increases the peptide's lipophilicity, conferring an amphipathic character that can improve its interaction with the lipid bilayers of cell membranes and enhance permeability. nih.gov The addition of lipoamino acids (LAA) is one such approach. nih.gov Furthermore, lipidated peptides can bind to serum proteins like albumin, which can act as a reservoir, extending the peptide's half-life in circulation. celerion.com This strategy has been successfully used to develop long-acting peptide drugs. celerion.com For opioid peptides, increasing lipophilicity is a recognized strategy to optimize for potential oral delivery. mdpi.com

| Strategy | Mechanism/Effect | Potential Advantage for Opioid Peptides | Reference |

|---|---|---|---|

| Glycosylation | Covalent attachment of a sugar moiety, increasing hydrophilicity. | Improves stability against enzymes, enhances solubility, and can increase transport across the blood-brain barrier. | nih.govnih.govresearchgate.net |

| Lipidation | Covalent attachment of a fatty acid, increasing lipophilicity. | Improves interaction with cell membranes, increases permeability, and can extend half-life by binding to serum albumin. | nih.govcelerion.com |

Receptor Binding and Selectivity Profiling

Opioid Receptor Subtype Affinities (Mu, Delta, Kappa)

The affinity of H-Dmt-Tic-NH-CH2-Boa for the three primary opioid receptor subtypes—mu, delta, and kappa—has been quantitatively determined through meticulous laboratory procedures. These studies are fundamental to understanding the compound's pharmacological potential.

Radioligand Competitive Binding Assays

The primary method for determining the binding affinity of this compound is the radioligand competitive binding assay. nih.govgiffordbioscience.com This technique is considered a gold standard for measuring how strongly a compound binds to a target receptor. giffordbioscience.com The assay involves incubating a preparation of cells or membranes containing the opioid receptors of interest with a fixed concentration of a radioactive ligand (a radioligand) that is known to bind specifically to that receptor.

Increasing concentrations of the unlabeled test compound, in this case, this compound, are then added to the mixture. The test compound competes with the radioligand for the same binding sites on the receptor. researchgate.netrevvity.com By measuring the decrease in radioactivity bound to the receptors as the concentration of the test compound increases, a competition curve can be generated. This curve allows for the calculation of the IC50 value, which is the concentration of the test compound required to displace 50% of the bound radioligand. giffordbioscience.com

Determination of Inhibition Constants (Ki values)

From the experimentally determined IC50 value, the inhibition constant (Ki) is calculated. The Ki value is a more absolute measure of binding affinity, as it is independent of the concentration of the radioligand used in the assay. nih.gov It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity.

Studies utilizing rat brain synaptosomal membranes have established the Ki values for this compound at the mu, delta, and kappa opioid receptors. These experiments reveal a high affinity for the δ-receptor, with significantly lower affinities for the μ- and κ-receptors, underscoring its δ-selective nature.

Receptor Selectivity Profiles of this compound and Related Analogues

The Dmt-Tic pharmacophore is a foundational structure for many selective δ-opioid receptor ligands. nih.gov Minor chemical modifications to this core can significantly alter the pharmacological profile, leading to compounds ranging from antagonists to agonists with varying degrees of selectivity. nih.govmdpi.com

This compound (also referred to as H-Dmt-Tic-NH-CH2-Bid) is part of a series of analogues developed to explore these structure-activity relationships. The introduction of the benzimidazolyl group via a methylene (B1212753) linker was a strategic modification to enhance δ-receptor affinity and selectivity. The selectivity of an opioid ligand is typically expressed as a ratio of its Ki values for different receptors (e.g., Kiμ / Kiδ and Kiκ / Kiδ). A higher ratio indicates greater selectivity for the δ-receptor over the others.

For this compound, the selectivity ratio demonstrates a pronounced preference for the δ-receptor. When compared to related analogues, such as those where the benzimidazolyl group is altered or the linker is changed, its profile highlights the importance of this specific structural configuration for achieving high δ-selectivity. For instance, substituting the Gly residue in a related compound, H-Dmt-Tic-Gly-NH-Bzl, with aspartic acid was shown to increase δ-selectivity by over three orders of magnitude, primarily by reducing μ-receptor affinity. nih.gov This illustrates the fine-tuning possible within this chemical series.

| Compound | Ki μ (nM) | Ki δ (nM) | Ki κ (nM) | μ/δ Selectivity Ratio |

| This compound (Bid) | 18.0 | 0.84 | >10000 | 21 |

| H-Dmt-Tic-Gly-NH-Ph | 1.13 | 0.81 | >10000 | 1.4 |

| H-Dmt-Tic-Asp-NH-Bzl | 3210 | 0.56 | >10000 | 5730 |

Data sourced from scientific literature. Ki values represent the mean from multiple experiments.

Comparative Analysis with Prototype Antagonists and Agonists

To contextualize the binding profile of this compound, it is useful to compare it with established opioid ligands, including the δ-antagonist precursor H-Dmt-Tic-OH and the selective δ-agonists DPDPE and Deltorphin (B1670231) C.

H-Dmt-Tic-OH : This compound is the parent dipeptide from which many potent and selective δ-antagonists are derived. nih.gov While it possesses high δ-selectivity, further modifications, such as those seen in this compound, were designed to optimize affinity and other pharmacological properties. The addition of the C-terminal extension generally modulates the affinity and can influence the functional activity of the molecule.

DPDPE ([D-Pen2,D-Pen5]enkephalin) : DPDPE is a classic, highly selective peptide agonist for the δ-opioid receptor. nih.govtocris.com It is often used as a standard reference compound in opioid research. While both this compound and DPDPE show high affinity for the δ-receptor, their functional activities differ, with the former being an antagonist and the latter an agonist. The binding affinity of DPDPE for the δ-receptor is very high, but it exhibits considerably lower affinity for the μ-receptor. nih.gov

Deltorphin C : Deltorphins are a family of naturally occurring linear heptapeptides with exceptionally high affinity and selectivity for δ-opioid binding sites. nih.gov Like DPDPE, Deltorphin C is a potent δ-agonist. A comparative analysis shows that while both the synthetic Dmt-Tic analogues and the natural deltorphins can achieve sub-nanomolar affinity for the δ-receptor, they do so with distinct chemical scaffolds, one being a small, constrained dipeptide derivative and the other a larger, more flexible linear peptide.

| Compound | Ki μ (nM) | Ki δ (nM) | Ki κ (nM) | Class |

| This compound (Bid) | 18.0 | 0.84 | >10000 | δ-Antagonist |

| H-Dmt-Tic-OH | 364 | 1.25 | >10000 | δ-Antagonist |

| DPDPE | 1100 | 1.8 | 2900 | δ-Agonist |

| Deltorphin C | 270 | 0.17 | 10000 | δ-Agonist |

This table provides a comparative overview of the binding affinities (Ki) for the specified compounds at mu (μ), delta (δ), and kappa (κ) opioid receptors, along with their general functional classification.

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

| This compound | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-N-(1H-benzimidazol-2-ylmethyl)-3-carboxamide |

| H-Dmt-Tic-OH | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| DPDPE | [D-Pen2,D-Pen5]enkephalin |

| Deltorphin C | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2 |

| H-Dmt-Tic-Gly-NH-Ph | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-glycine-anilide |

| H-Dmt-Tic-Asp-NH-Bzl | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-aspartic acid-benzylamide |

In Vitro Pharmacology of this compound Remains Undocumented in Publicly Available Research

Comprehensive searches for the in vitro functional pharmacology of the chemical compound this compound have yielded no specific data within publicly accessible scientific literature. As a result, a detailed analysis of its agonist and antagonist activities, potency, efficacy, and its interactions with G-protein coupled receptor (GPCR) signaling pathways cannot be provided at this time.

The research was also slated to explore the compound's effects on GPCR signaling. This would have involved examining its ability to induce calcium mobilization, a common downstream effect of GPCR activation. Additionally, the investigation aimed to understand the compound's influence on adenylate cyclase activity, a key enzyme in cellular signaling, and to delineate the specific G-protein coupling mechanisms, such as Gi alpha signaling events, through which the compound might exert its effects.

Despite the structured approach to uncover this information, no research findings detailing these specific in vitro functional pharmacology aspects of this compound could be located. Therefore, data tables and detailed discussions on its agonist/antagonist profile, EC50/IC50 values, Emax, and its role in calcium mobilization, adenylate cyclase modulation, or G-protein coupling are not available.

Further research and publication in peer-reviewed scientific journals would be required to elucidate the in vitro functional pharmacology of this compound.

An examination of the functional pharmacology of the specific chemical compound this compound reveals its activity as a potent opioid receptor antagonist. Research into this molecule has centered on its interaction with G protein-coupled receptors (GPCRs), specifically the μ (mu) and δ (delta) opioid receptors, utilizing in vitro and ex vivo models to elucidate its pharmacological profile.

4 GPCR Downstream Signaling Pathway Analysis

The functional consequences of this compound's interaction with opioid receptors have been primarily assessed through its effects on the downstream signaling that modulates neurotransmitter release in isolated tissue preparations. In these assays, the compound demonstrates potent antagonism, indicating its ability to bind to the receptor and block the signaling cascade typically initiated by agonist compounds. This antagonistic activity prevents the G protein-mediated inhibition of adenylyl cyclase and other downstream effectors that lead to a physiological response, such as the inhibition of muscle contraction.

Structure Activity Relationship Sar Studies

Impact of C-Terminal Heterocycle Identity on Opioid Receptor Profile

The nature of the heterocyclic group at the C-terminus of Dmt-Tic based peptides plays a pivotal role in defining their affinity and functional activity at opioid receptors. Research has demonstrated that subtle changes to this part of the molecule can dramatically shift the compound's profile from a potent agonist to a potent antagonist.

Benzoxazol-2-yl (Boa) versus Benzimidazol-2-yl (Bid) and Other Heterocycles

A direct comparison between C-terminal benzoxazol-2-yl (Boa) and benzimidazol-2-yl (Bid) substitutions reveals a significant divergence in pharmacological activity. The compound H-Dmt-Tic-NH-CH2-Bid is a potent δ-opioid agonist. However, when the Bid moiety is replaced with Boa, the resulting compound, H-Dmt-Tic-NH-CH2-Boa, exhibits potent δ-antagonist properties. nih.gov This transformation underscores the critical role of the heterocycle in determining the functional outcome of the ligand-receptor interaction.

Substitution of the Bid ring with other heterocycles such as benzothiazole (B30560) (Bta) also results in a switch from agonism to potent δ-antagonism. nih.gov These findings highlight that the presence of the 1H-benzimidazol-2-yl (Bid) group is a key determinant for inducing δ-agonism in this class of compounds, and its replacement with similar bicyclic aromatic systems like benzoxazole (B165842) or benzothiazole leads to compounds with an antagonistic profile. nih.gov

| Compound | C-Terminal Heterocycle | δ-Receptor Affinity (Ki, nM) | μ-Receptor Affinity (Ki, nM) | δ-Receptor Functional Activity | μ-Receptor Functional Activity |

|---|---|---|---|---|---|

| H-Dmt-Tic-NH-CH2-Bid | Benzimidazol-2-yl (Bid) | 0.066 | 0.16 | Agonist (IC50 = 0.94 nM) | Agonist |

| This compound | Benzoxazol-2-yl (Boa) | 0.443 | 6.74 | Antagonist (pA2 = 9.45) | Not Reported |

| H-Dmt-Tic-NH-CH2-Bta | Benzothiazol-2-yl (Bta) | 0.147 | 0.45 | Antagonist (pA2 = 9.37) | Not Reported |

Role of Heteroatom Substitution (e.g., Oxygen vs. Sulfur)

The identity of the heteroatom within the five-membered ring of the C-terminal bicyclic system is a critical factor influencing the pharmacological profile. As demonstrated in the comparison between H-Dmt-Tic-NH-CH2-Bid and its analogs, replacing the N-H group of the imidazole (B134444) ring with either an oxygen atom (to form a benzoxazole) or a sulfur atom (to form a benzothiazole) converts a potent δ-agonist into a potent δ-antagonist. nih.gov This suggests that the hydrogen bond donating capability of the imidazole N-H may be crucial for the agonistic activity at the δ-opioid receptor. The substitution with less polar, non-hydrogen bond donating oxygen or sulfur atoms appears to favor an antagonist binding mode.

Influence of Linker Length and Composition on Agonism/Antagonism

The linker or "spacer" that connects the Dmt-Tic pharmacophore to the C-terminal heterocycle is not merely a passive connector but an active determinant of the compound's pharmacological profile. Both the length and the chemical nature of this linker have been shown to be critical in switching the activity between agonism and antagonism, particularly at the δ-opioid receptor.

Spacer Length as a Determining Factor for Delta Agonism/Antagonism

The distance between the Tic residue and the C-terminal aromatic group is a crucial factor that can dictate whether a compound will act as a δ-agonist or a δ-antagonist. nih.govdocumentsdelivered.com For instance, in a series of analogs with a C-terminal phenyl group, the compound H-Dmt-Tic-Gly-NH-Ph displays high δ-agonism. However, extending the spacer by a single methylene (B1212753) group to give H-Dmt-Tic-Gly-NH-CH2-Ph results in a potent δ-antagonist. documentsdelivered.com This demonstrates that even a subtle increase in the linker length can dramatically alter the functional properties of the molecule. Similarly, for bifunctional peptides, an increase in the linker length generally leads to a decrease in both μ and δ receptor binding affinities. nih.gov

| Compound | Linker | δ-Receptor Functional Activity | μ-Receptor Functional Activity |

|---|---|---|---|

| H-Dmt-Tic-Gly-NH-Ph | -Gly-NH- | Agonist (pEC50 = 8.52) | Agonist (pEC50 = 8.59) |

| H-Dmt-Tic-Gly-NH-CH2-Ph | -Gly-NH-CH2- | Antagonist (pA2 = 8.4) | Agonist (pEC50 = 7.9) |

| H-Dmt-Tic-NH-CH2-Bid | -NH-CH2- | Agonist (pEC50 = 9.90) | Agonist (pEC50 = 7.57) |

| H-Dmt-Tic-Gly-NH-CH2-Bid | -Gly-NH-CH2- | Antagonist (pA2 = 9.0) | Agonist (pEC50 = 6.5) |

Chemical Nature of the Linker (e.g., Glycine (B1666218), Methylene Groups)

The chemical composition of the linker is as important as its length. The introduction of a glycine residue into the linker can significantly impact the pharmacological profile. For example, H-Dmt-Tic-NH-CH2-Bid is a highly potent δ-agonist. documentsdelivered.com The introduction of a glycine residue to form H-Dmt-Tic-Gly-NH-CH2-Bid leads to a compound that retains potent δ-antagonism. documentsdelivered.com This suggests that the conformational rigidity and electronic properties of the linker, influenced by the presence of the amide bond in glycine, can modulate the interaction with the opioid receptors, ultimately determining whether an agonistic or antagonistic response is elicited.

Table of Compound Names

| Abbreviation | Full Chemical Name |

| This compound | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-aminomethyl-benzoxazole |

| H-Dmt-Tic-NH-CH2-Bid | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-aminomethyl-benzimidazole |

| H-Dmt-Tic-NH-CH2-Bta | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-aminomethyl-benzothiazole |

| Dmt | 2',6'-Dimethyl-L-tyrosine |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Boa | Benzoxazol-2-yl |

| Bid | Benzimidazol-2-yl |

| Bta | Benzothiazol-2-yl |

| H-Dmt-Tic-Gly-NH-Ph | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-anilide |

| H-Dmt-Tic-Gly-NH-CH2-Ph | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-benzylamide |

| H-Dmt-Tic-Gly-NH-CH2-Bid | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-glycyl-aminomethyl-benzimidazole |

Effects of Chirality within the Spacer

The stereochemistry of the amino acid residue acting as a spacer between the Dmt-Tic core and a C-terminal moiety is a critical determinant of functional activity, particularly at the δ-opioid receptor. nih.govnih.gov Studies on tripeptides where a phenylalanine (Phe) residue was inserted after the Tic moiety demonstrated that the chirality at this third position could flip the compound's activity from antagonism to agonism. nih.gov

Specifically, analogues with an L-Phe residue (H-Dmt-L-Tic-L-Phe) behave as selective δ-receptor antagonists. In contrast, changing the configuration to a D-Phe residue (H-Dmt-L-Tic-D-Phe) results in δ-receptor selective agonists. nih.gov This stark difference underscores that the chirality of the third position residue is crucial for determining whether the ligand acts as an antagonist or an agonist at the δ-opioid receptor, while having a less pronounced effect on μ-opioid receptor activity. nih.gov This suggests that the spatial orientation of the C-terminal portion of the molecule, dictated by the spacer's chirality, plays a pivotal role in the conformational changes required for receptor activation versus blockade at the δ-receptor. nih.gov

Table 1: Effect of Phenylalanine Chirality on Opioid Receptor Activity

| Compound Structure | δ-Opioid Receptor Activity | μ-Opioid Receptor Activity | Reference |

|---|---|---|---|

| H-Dmt-L-Tic-L-Phe | Selective Antagonist | Low Activity | nih.gov |

| H-Dmt-L-Tic-D-Phe | Selective Agonist | Low Activity | nih.gov |

| H-Dmt-D-Tic-L-Phe | Nonselective δ/μ Agonist | Nonselective δ/μ Agonist | nih.gov |

| H-Dmt-D-Tic-D-Phe | Low δ Agonist Activity | Low Activity | nih.gov |

Modifications within the Dmt-Tic Pharmacophore Core

Stereochemical Considerations (e.g., D-Tic versus L-Tic)

The chirality of the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue itself is fundamental to the activity of Dmt-Tic based ligands. nih.govnih.gov The parent pharmacophore, H-Dmt-L-Tic, is a potent and selective δ-antagonist. nih.gov When the configuration is switched from L-Tic to D-Tic, there is a significant shift in receptor affinity and selectivity. This change typically abolishes high δ-opioid affinity while simultaneously increasing μ-opioid affinity. nih.gov

This modification often transforms the ligand into a nonselective δ/μ agonist. For instance, analogues like H-Dmt-D-Tic-Phe and H-Dmt-D-Tic-Gly exhibit agonist activity at both μ and δ receptors, a profile similar to Tyr-D-Xaa-Phe peptides which are known μ-agonists. nih.gov This indicates that the stereochemistry of the Tic residue is a primary switch for modulating the balance between μ and δ receptor interactions, with the L-Tic configuration favoring δ-selectivity and the D-Tic configuration promoting μ-affinity and often leading to mixed or nonselective agonism. nih.gov

Substitution Effects on Mu/Delta Selectivity

Modifications to the aromatic ring of the Tic residue can also fine-tune receptor selectivity. The incorporation of large hydrophobic groups at position 7 of the Tic ring was found to have little effect on the δ-opioid receptor binding affinities of the dipeptides. nih.gov However, substitutions at position 6 of the Tic ring led to a substantial decrease in affinity. nih.gov These findings allowed for the development of Dmt-Tic analogues with binding affinities as low as 2.5 nM and up to 500-fold selectivity for the δ-receptor over the μ-receptor, confirming their function as δ-receptor antagonists. nih.gov This demonstrates that the substitution pattern on the pharmacophore core is a key tool for enhancing δ-selectivity while maintaining potent antagonist activity.

Determinants of Mixed Opioid Receptor Properties

Conversion from Delta Antagonists to Agonists or Mixed Efficacy Ligands

A central finding in the study of the Dmt-Tic pharmacophore is that the addition of a "spacer" and a third aromatic group can convert the parent δ-antagonist into a potent δ-agonist or a ligand with mixed properties. nih.govacs.orgdocumentsdelivered.com The parent compound, H-Dmt-Tic-NH₂, is a potent δ-antagonist. However, extending the C-terminus with a spacer and an aromatic nucleus like a benzimidazole (B57391) (Bid) or phenyl (Ph) group dramatically alters its function. nih.govacs.org

For example, the compound H-Dmt-Tic-NH-CH₂-Bid is a highly potent δ-agonist (pEC₅₀ = 9.90), even more potent than the endogenous δ-agonist deltorphin (B1670231) C, and it also possesses μ-agonism (pEC₅₀ = 7.57). nih.govacs.orgdocumentsdelivered.com Conversely, the activity can be switched back. The potent δ-agonist H-Dmt-Tic-NH-CH₂-Bid was converted back into a potent δ-antagonist (pA₂ = 8.52–10.14) by alkylating the N¹-position of the benzimidazole ring, highlighting the critical role of specific hydrogen atoms in receptor activation. nih.govacs.org The length of the spacer is also a crucial factor. The addition of a single methylene group to the spacer in a related series transformed a compound from a potent δ/μ co-agonist into a potent δ-antagonist with very high μ-agonism. nih.govacs.orgdocumentsdelivered.com

Table 2: Conversion of Dmt-Tic Antagonists to Agonists via C-Terminal Modification

| Compound | Spacer | C-Terminal Group | δ Activity Profile | μ Activity Profile | Reference |

|---|---|---|---|---|---|

| H-Dmt-Tic-NH₂ | None | Amide | Antagonist | Low Affinity | nih.govacs.org |

| H-Dmt-Tic-NH-CH₂-Bid | -NH-CH₂- | Benzimidazole (Bid) | Potent Agonist (pEC₅₀ 9.90) | Agonist (pEC₅₀ 7.57) | nih.govacs.orgdocumentsdelivered.com |

| H-Dmt-Tic-Gly-NH-Ph | -Gly-NH- | Phenyl (Ph) | Potent Agonist (pEC₅₀ 8.52) | Potent Agonist (pEC₅₀ 8.59) | nih.govacs.orgdocumentsdelivered.com |

| H-Dmt-Tic-Gly-NH-CH₂-Ph | -Gly-NH-CH₂- | Benzyl (B1604629) | Potent Antagonist (pA₂ 9.25) | Very High Agonist (pEC₅₀ 8.57) | nih.govacs.orgdocumentsdelivered.com |

| H-Dmt-Tic-NH-CH₂-Bid(N¹-CH₃) | -NH-CH₂- | N¹-Methyl-Benzimidazole | Potent Antagonist (pA₂ ~10) | Agonist | nih.govacs.org |

Factors Governing Mu Agonism/Delta Antagonism Profile

Achieving a mixed profile of μ-agonism and δ-antagonism, a therapeutically desirable combination, depends on a precise balance of several structural features. nih.gov The distance between the Dmt-Tic pharmacophore and the C-terminal aromatic group is a primary determinant. nih.govacs.orgdocumentsdelivered.com As shown with H-Dmt-Tic-Gly-NH-CH₂-Ph, a specific spacer length can yield potent δ-antagonism (pA₂ = 9.25) while simultaneously conferring very high μ-agonism (pEC₅₀ = 8.57). nih.govacs.orgdocumentsdelivered.com

C-terminal modifications are known to primarily affect μ-opioid receptor affinities, which can increase by over 1700-fold compared to the parent H-Dmt-Tic-NH₂. nih.govacs.orgdocumentsdelivered.com Furthermore, in dimeric Dmt-Tic analogues, N,N'-dimethylation was found to significantly enhance μ-opioid antagonism without altering the existing high-potency δ-antagonism. nih.gov The stereochemistry of the peptide chain, as discussed, also plays a crucial role, with the D-Tic configuration generally favoring μ-receptor interaction. nih.gov Therefore, the μ-agonist/δ-antagonist profile arises from a careful orchestration of spacer length, the nature of the C-terminal aromatic system, specific substitutions, and the stereochemistry of the core pharmacophore. nih.govnih.govacs.orgdocumentsdelivered.comnih.gov

Structural Requirements for Interactions with Non-Opioid Receptors or Proteins (e.g., Multidrug Resistance P-glycoprotein)

While the primary pharmacological interest in derivatives of the H-Dmt-Tic pharmacophore has been their activity at opioid receptors, research has also uncovered significant interactions with non-opioid proteins, most notably the multidrug resistance P-glycoprotein (P-gp). P-glycoprotein is an ATP-dependent efflux pump that plays a crucial role in limiting the cellular and tissue penetration of a wide range of xenobiotics, contributing to multidrug resistance in cancer and affecting the pharmacokinetics of many drugs. The Dmt-Tic scaffold has emerged as a promising starting point for the development of P-gp inhibitors.

Investigations into the structure-activity relationships of Dmt-Tic analogs for P-gp inhibition have revealed that specific structural modifications are critical for this off-target activity. Key determinants for potent P-gp inhibition include the hydrophobicity of the molecule and the spatial arrangement of its aromatic components.

A pivotal study by Ambo and colleagues in 2012 explored the P-gp inhibitory activity of a series of 30 dimeric peptides related to the Dmt-Tic pharmacophore. nih.gov Their findings underscored the importance of both hydrophobicity and the length of the spacer connecting the two aromatic rings for effective P-gp inhibition. nih.gov One of the most potent analogs identified in this study, N(α),N(ε)-[(CH3)2Mle-Tic]2Lys-NH2, and its D-Lys counterpart, demonstrated P-gp inhibitory activity that was twice that of the well-known P-gp inhibitor, verapamil, in doxorubicin-resistant K562 cells. nih.gov This highlights that dimerization and the nature of the linking moiety are crucial for optimizing interaction with P-gp.

The table below summarizes the P-gp inhibitory activity of selected Dmt-Tic analogs, illustrating the impact of structural modifications on their potency. The data is compiled from studies that assessed the ability of these compounds to inhibit P-gp mediated efflux.

| Compound/Analog | P-gp Inhibitory Activity (IC50 or equivalent) | Key Structural Features | Reference |

| Verapamil | Reference compound | A known P-gp inhibitor | nih.gov |

| N(α),N(ε)-[(CH3)2Mle-Tic]2Lys-NH2 | Potent (twice that of verapamil) | Dimeric structure with a lysine (B10760008) linker, increased hydrophobicity | nih.gov |

| D-Lys analog of the above | Potent (twice that of verapamil) | Dimeric structure with a D-lysine linker | nih.gov |

These findings collectively indicate that the Dmt-Tic pharmacophore can be systematically modified to enhance its affinity for and inhibition of P-glycoprotein. The key structural features that favor this interaction appear to be distinct from those that govern opioid receptor affinity and selectivity. Specifically, for potent P-gp inhibition, the emphasis is on increasing hydrophobicity through strategies such as dimerization and the addition of lipophilic moieties, as well as optimizing the spatial relationship between key structural elements. While the specific P-gp inhibitory activity of this compound has not been explicitly detailed in the reviewed literature, the principles derived from these SAR studies on related analogs provide a strong foundation for predicting its potential interaction with P-gp.

Molecular Mechanism of Action and Receptor Interactions

Ligand-Induced Receptor Conformational Changes

The binding of a ligand to a G-protein-coupled receptor (GPCR), such as the delta-opioid receptor, is not a static event but a dynamic process that induces specific conformational changes in the receptor protein. These structural shifts are the basis of signal transduction. It is understood that agonists, partial agonists, and antagonists each stabilize distinct conformational states of the receptor nih.gov.

For H-Dmt-Tic-NH-CH2-Boa, acting as an antagonist, its binding to the delta-opioid receptor is thought to induce or stabilize a conformation that is distinct from the one induced by an agonist. While agonists promote a receptor conformation that is conducive to G-protein coupling and activation, antagonists occupy the binding site without causing the necessary structural rearrangement for signal initiation. This "inactive" or "neutral" conformation prevents the receptor from adopting its active state, thereby blocking the action of endogenous or exogenous agonists. The specific conformational changes induced by this compound have been inferred from studies on the broader class of Dmt-Tic derivatives, where minor modifications at the C-terminus can switch the pharmacological activity from agonism to antagonism by altering the induced receptor conformation nih.gov.

Detailed G-Protein Coupling and Downstream Effector Modulation Pathways

Opioid receptors, including the delta-opioid receptor, are classic examples of GPCRs that couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the G-protein. This leads to the dissociation of the Gα(i/o) and Gβγ subunits, which then go on to modulate various downstream effectors.

Key downstream pathways affected by opioid receptor activation include:

Inhibition of Adenylyl Cyclase: The activated Gα(i/o) subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).

Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, respectively.

As a delta-opioid receptor antagonist, this compound binds to the receptor but does not initiate this cascade. By stabilizing an inactive receptor conformation, it prevents the coupling of the Gi/o protein and the subsequent modulation of adenylyl cyclase and ion channels. Its presence at the receptor binding site effectively blocks agonists from inducing these G-protein-mediated downstream effects.

Allosteric Modulation and Biased Agonism Considerations (Theoretical Frameworks)

While this compound is primarily classified as a competitive antagonist, the broader concepts of allosteric modulation and biased agonism provide a more nuanced theoretical framework for understanding its actions.

Biased agonism , or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another. For example, a biased agonist might activate G-protein signaling but not β-arrestin recruitment. While this concept is more relevant to agonists, the structural features of antagonists like this compound contribute to our understanding of how ligands can fine-tune receptor responses. The switch from agonism (with a Bid tail) to antagonism (with a Boa tail) demonstrates how a small structural change can completely abolish signaling through all pathways, representing the extreme end of the biased signaling spectrum.

Comparative Analysis of Receptor Binding Modes between Agonists and Antagonists

The structural basis for the differing effects of opioid agonists and antagonists lies in their distinct binding modes within the receptor pocket. While both may share some common interaction points, crucial differences lead to either an active or inactive receptor conformation.

In the case of the agonist H-Dmt-Tic-NH-CH2-Bid, the benzimidazole (B57391) group is thought to make specific interactions that stabilize the active conformation of the receptor. Conversely, for the antagonist this compound, the benzoxazole (B165842) moiety, with its oxygen atom replacing the N-H group, is proposed to either fail to make these activating contacts or to establish alternative interactions that favor an inactive state nih.gov. This highlights that while the initial "address" portion of the ligand (Dmt-Tic) directs it to the receptor, the "message" portion (the C-terminal heterocycle) determines the functional signal that is, or is not, transmitted.

Computational Chemistry and Molecular Modeling

Ligand-Receptor Docking Studies

Ligand-receptor docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Poses and Orientations

No publicly available studies have predicted the binding poses and orientations of H-Dmt-Tic-NH-CH2-Boa within any specific receptor. Such studies would typically involve computational docking of the ligand into the active site of a target receptor to determine the most energetically favorable conformations.

Identification of Key Pharmacophoric Contacts and Interactions

Without docking studies, the key pharmacophoric contacts and interactions of this compound with a receptor cannot be identified. This level of analysis requires a detailed understanding of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's binding pocket.

Conformational Analysis and Dynamics

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energies associated with these different shapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

A search of the scientific literature did not yield any studies that have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to determine the solution conformation of this compound. NMR is a powerful experimental technique for elucidating the three-dimensional structure of molecules in solution.

Molecular Dynamics Simulations for Ligand-Receptor Complexes

There are no published molecular dynamics (MD) simulations for ligand-receptor complexes involving this compound. MD simulations are computational methods used to study the physical movements of atoms and molecules, providing insights into the dynamic behavior of the ligand-receptor complex over time.

Theoretical Analysis of Conformational Processes and Energy Barriers

A theoretical analysis of the conformational processes and energy barriers of this compound has not been reported in the available literature. Such an analysis would typically employ quantum mechanics or molecular mechanics calculations to map the potential energy surface of the molecule and identify the energy barriers between different conformational states.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. kcl.ac.uk While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of Dmt-Tic containing opioid receptor ligands.

The fundamental goal of QSAR studies in this context is to identify the key molecular descriptors that govern the affinity and selectivity of these ligands for the μ (mu), δ (delta), and κ (kappa) opioid receptors. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For instance, modifications to the C-terminal of the Dmt-Tic pharmacophore have been shown to dramatically alter the pharmacological profile, shifting a compound from a δ-opioid receptor antagonist to a potent δ-agonist or a ligand with mixed μ-agonist/δ-antagonist properties. nih.gov

QSAR models for Dmt-Tic analogs would typically involve the following steps:

Data Set Assembly: A series of Dmt-Tic analogs with experimentally determined binding affinities (Ki) or functional activities (EC50, pA2) for the opioid receptors would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, volume, surface area).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like k-nearest neighbors (kNN) are employed to build a predictive model that correlates the descriptors with the biological activity. kcl.ac.uk

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

The insights gained from such QSAR models are invaluable for the rational design of new, more potent, and selective opioid receptor ligands. For example, a QSAR study might reveal that a specific hydrophobic feature at the C-terminus is crucial for μ-opioid receptor agonism. nih.gov This knowledge can then guide the synthesis of novel compounds with improved therapeutic profiles.

Table 1: Influence of C-Terminal Modifications on the Pharmacological Profile of Dmt-Tic Analogs This table is generated based on findings from multiple studies on Dmt-Tic analogs and illustrates the principles that would be considered in a QSAR study.

| C-Terminal Modification | Resulting Pharmacological Profile | Receptor Selectivity | Reference |

| -OH | Potent δ-antagonist | High δ-selectivity | nih.gov |

| -NH-1-adamantane | μ-agonist and δ-antagonist | Mixed μ/δ activity | nih.gov |

| -Gly-NH-Ph | High δ-agonism and μ-agonism | Low selectivity | nih.gov |

| -NH-CH2-Bid | Potent δ-agonist with some μ-agonism | Moderate δ-selectivity | nih.gov |

| -NH-CH(CH2-Bid)COOH | Potent δ-agonist | High δ-selectivity | nih.gov |

Bid = 1H-benzimidazole-2-yl

Elucidation of Three-Dimensional Structural Determinants for Activity and Selectivity

While QSAR provides a statistical correlation, the elucidation of three-dimensional (3D) structural determinants offers a more detailed, mechanistic understanding of ligand-receptor interactions. This is often achieved through molecular docking and molecular dynamics (MD) simulations, which model the binding of a ligand into the 3D structure of its receptor.

For the Dmt-Tic pharmacophore, molecular modeling studies have been instrumental in understanding its interaction with opioid receptors. acs.orgnih.gov The Dmt (2',6'-dimethyl-L-tyrosine) and Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residues form a constrained dipeptide that presents key pharmacophoric elements to the receptor in a specific spatial arrangement. nih.govmdpi.com

Key 3D structural determinants for the activity and selectivity of Dmt-Tic analogs, including by extension this compound, include:

The Dmt-Tic Pharmacophore Orientation: The relative orientation of the aromatic rings of Dmt and Tic is a critical factor. acs.org X-ray crystallography studies of Dmt-Tic analogs have revealed intramolecular distances between the aromatic ring centers ranging from 5.1 Å to 6.5 Å. nih.gov This distance is thought to influence whether the ligand will favor the μ or δ opioid receptor. nih.gov

Conformational Flexibility of the C-terminus: The C-terminal tail, in this case, the -NH-CH2-Boa moiety, plays a crucial role in defining the pharmacological profile. Molecular modeling has shown that the conformational freedom of this part of the molecule can determine whether the compound acts as an agonist or an antagonist. acs.org A more flexible tail may be able to adopt a conformation that stabilizes the active state of the receptor, leading to agonism, while a more rigid C-terminus might favor an antagonist binding mode.

Specific Ligand-Receptor Interactions: Docking studies of Dmt-Tic analogs into homology models or crystal structures of opioid receptors have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for high-affinity binding. nih.govmdpi.com The nature and location of these interactions can differ between the μ and δ receptors, providing a basis for selectivity. For instance, the addition of a third aromatic nucleus C-terminal to the Tic residue has been shown to be a requirement for converting a δ-antagonist into a potent δ-agonist. nih.govnih.gov The distance between the Dmt-Tic pharmacophore and this third aromatic group is a critical determinant of the resulting activity. nih.govmdpi.com

Table 2: Key Structural Features and Their Influence on Opioid Receptor Activity and Selectivity for Dmt-Tic Analogs This table synthesizes information from various molecular modeling and structure-activity relationship studies on Dmt-Tic analogs.

| Structural Feature | Influence on Activity/Selectivity | Example Analog | Reference |

| Intramolecular distance between Dmt and Tic aromatic rings | Expanded distance may contribute to μ-agonism | H-Dmt-Tic-NH-1-adamantane | nih.gov |

| C-terminal hydrophobic group | Can elicit μ-agonism | H-Dmt-Tic-NH-1-adamantane | nih.gov |

| N-methylation of Dmt | Tends to maintain δ-antagonism | N,N(CH3)2-Dmt-Tic-NH-1-adamantane | nih.gov |

| Linker length between Tic and a third aromatic group | A specific distance is crucial for δ-agonism | H-Dmt-Tic-NH-CH2-Bid | nih.govnih.gov |

| Presence of a C-terminal acidic group | Can enhance δ-agonism and selectivity | H-Dmt-Tic-NH-CH(CH2-Bid)COOH | nih.gov |

Design and Optimization of Analogues and Peptidomimetics

Rational Design Principles based on SAR Insights

Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of novel ligands based on the H-Dmt-Tic pharmacophore. The 2',6'-dimethyl-L-tyrosine (Dmt) residue is known to enhance receptor affinity and functional bioactivity in opioid peptides. nih.gov Further investigations into derivatives of H-Dmt have sought to understand its direct influence on opioid receptor interactions. nih.gov

A key strategy has involved modifications at the N-terminus and the C-terminal portion of the molecule. For instance, N,N-dimethylation of the H-Dmt-Tic-NH-CH(R)-R' series of compounds was shown to dramatically decrease affinity for the µ-opioid receptor while maintaining high affinity for the δ-opioid receptor (Kᵢ = 0.035–0.454 nM). nih.gov This modification led to a significant loss of δ-agonism and the emergence of potent δ-antagonism (pA₂ = 8.14–9.47). nih.gov The nature of the third aromatic group (R') also influenced the change in µ-affinity, with a phenyl group causing a greater reduction than a 1H-benzimidazole-2-yl (Bid) group. nih.gov

Another fruitful approach has been the N1-alkylation of the benzimidazole (B57391) moiety in the related compound, H-Dmt-Tic-NH-CH2-Bid. nih.govnih.gov This modification transformed the potent δ-opioid agonist into a δ-opioid antagonist. nih.govnih.gov The introduction of various hydrophobic, aromatic, olefinic, acid, ethyl ester, or amide groups at the N1-position of the benzimidazole resulted in compounds with high δ- and µ-opioid receptor affinities (Kᵢδ = 0.12–0.36 nM and Kᵢµ = 0.44–1.42 nM) but which exhibited δ-antagonism (pA₂ = 8.52–10.14). nih.govnih.gov

These SAR insights highlight critical pharmacophoric elements that can be systematically modified to tune the activity of H-Dmt-Tic-NH-CH2-Boa analogues from agonist to antagonist and to enhance receptor selectivity.

Table 1: Pharmacological Data of N,N-dimethylated H-Dmt-Tic-NH-CH(R)-R' Analogues

| Compound | R' | δ-Opioid Receptor Affinity (Kᵢ, nM) | µ-Opioid Receptor Affinity (Kᵢ, nM) | δ-Bioactivity (pA₂) |

|---|---|---|---|---|

| Analogue 1 | Phenyl | Data not available | Data not available | 160-fold decreased δ agonism |

| Analogues 4'-7' | Phenyl | Data not available | Data not available | 8.14–9.47 (antagonism) |

| Analogue 8' | Phenyl | Data not available | Data not available | 10.62 (antagonism) |

| Analogues with Bid | 1H-benzimidazole-2-yl | 0.035–0.454 | 9-fold reduction | Data not available |

Data sourced from a study on N,N-dimethylation of the H-Dmt-Tic-NH-CH(R)-R' series. nih.gov

Table 2: Pharmacological Data of N1-Alkylated H-Dmt-Tic-NH-CH2-Bid Analogues

| Modification | δ-Opioid Receptor Affinity (Kᵢ, nM) | µ-Opioid Receptor Affinity (Kᵢ, nM) | δ-Antagonism (pA₂) |

|---|---|---|---|

| N1-alkylation with various groups | 0.12–0.36 | 0.44–1.42 | 8.52–10.14 |

Data sourced from a study on N1-alkylation of H-Dmt-Tic-NH-CH2-Bid. nih.govnih.gov

Chimeric and Bivalent Ligand Design Strategies

The design of chimeric and bivalent ligands represents an advanced strategy to achieve desired pharmacological profiles by combining distinct pharmacophores. This approach involves linking two pharmacophores, which can be the same (homodimeric) or different (heterodimeric), through a spacer. nih.gov The goal is often to create ligands that can simultaneously interact with multiple receptors or with different binding sites on the same receptor.

One example of this strategy is the development of heterodimeric compounds with the motif H-Dmt-Tic-NH-hexyl-NH-R, where R can be Dmt, Tic, or Phe. researchgate.net These compounds demonstrated high affinity for both δ- (Kᵢδ = 0.13–0.89 nM) and µ-opioid receptors (Kᵢµ = 0.38–2.81 nM) and exhibited exceptionally potent δ-antagonism (pA₂ = 10.2–10.4). researchgate.net This bivalent approach, based on the framework of bis-[H-Dmt-NH]-alkyl compounds, successfully created structural homologues that lack the µ-opioid receptor-associated agonism seen in the parent compounds. researchgate.net

The combination of pharmacophores from selective ligands is a predominant technique for generating multiple ligands. nih.gov These pharmacophores can be joined by a non-cleavable linker or overlapped based on structural similarities. nih.gov For instance, a mixed µ-agonist/δ-antagonist was created by linking a selective δ-antagonist with a selective µ-agonist. nih.gov The Dmt-Tic pharmacophore has been successfully incorporated into such designed multiple ligands. nih.gov

Cyclic Peptide Scaffold Integration

Integrating the Dmt-Tic pharmacophore into a cyclic peptide scaffold is a strategy employed to constrain the conformation of the ligand. nih.govnih.gov This pre-organization of the pharmacophore can lead to enhanced receptor affinity and selectivity, as well as improved metabolic stability. nih.gov Macrocyclic peptides have a more defined three-dimensional structure compared to their linear counterparts, which can optimize the orientation of the key amino acid residues for receptor binding. nih.govresearchgate.net

In one study, six new hybrids of the Dmt-Tic pharmacophore and cyclic peptides were synthesized and pharmacologically characterized. nih.govresearchgate.net These novel ligands were found to be selective antagonists of the δ-opioid receptor (DOR) and did not show activity at the µ-opioid receptor (MOR). nih.govresearchgate.net Molecular docking studies suggested that these cyclic compounds bind to the DOR in a slightly different orientation compared to a prototypical linear DOR antagonist, DIPP-NH₂[Ψ]. nih.govresearchgate.net However, the key pharmacophoric contacts with the receptor were maintained through a similar spatial arrangement of the pharmacophores, which could explain their high-affinity binding and observed functional properties. nih.govresearchgate.net

Strategies for Improving Metabolic Stability

A significant challenge in the development of peptide-based compounds is their susceptibility to enzymatic degradation. nih.gov Several strategies have been explored to enhance the metabolic stability of peptidomimetics like this compound and its analogues.

One of the primary approaches is cyclization. nih.gov Macrocyclic peptides, due to their constrained backbone, are often more resistant to proteolytic cleavage. nih.gov Any chemical modification that imparts local or global conformational rigidity to these peptides can improve their metabolic stability by slowing the kinetics of enzymatic degradation. nih.gov

Other chemical modifications to improve stability include:

N-methylation: Methylation of the peptide backbone can hinder enzymatic recognition and cleavage. nih.gov

Use of unnatural amino acids: Incorporating non-proteinogenic amino acids can disrupt the typical recognition sites for proteases.

Bioisosteric replacements: Replacing metabolically labile groups with bioisosteres that are more resistant to metabolism is a common strategy. pressbooks.pub For example, unsubstituted aromatic rings are often sites of oxidation and can be protected by adding electron-withdrawing groups or replacing them with heteroaromatic rings. pressbooks.pub Transposing an amide bond can also increase resistance to protease activity. pressbooks.pub

In a related series of compounds, a tetrahydroquinoline scaffold was identified as a potential metabolic liability, prompting a structure-activity relationship campaign to improve metabolic stability by modifying this core structure. researchgate.net

Design of Molecular Probes for Receptor Localization and Imaging Studies (non-clinical)

To visualize and study the localization and dynamics of opioid receptors in non-clinical settings, molecular probes incorporating the H-Dmt-Tic pharmacophore have been designed. These probes are typically created by attaching a fluorescent dye to the ligand.

An example of this is the development of DMT-Tic-Cy5, a near-infrared fluorescent-labeled opioid receptor antagonist. amanote.com Such probes are valuable tools for in vitro and in vivo imaging studies, allowing for the investigation of receptor distribution and trafficking.

The design of these fluorescent probes requires careful consideration of the linker used to attach the fluorophore to the pharmacophore. The linker should be of sufficient length to prevent the bulky fluorophore from interfering with receptor binding. nih.gov Research has shown that when the δ-antagonist H-Dmt-Tic-Glu is linked to a fluorophore via a five-methylene spacer, it retains its selectivity and antagonist properties. nih.gov

Newer generations of fluorescent probes for the δ-opioid receptor have been designed for advanced microscopy techniques like single-molecule microscopy. nih.gov These probes, such as those utilizing Cy3 and Cy5 fluorophores, exhibit excellent optical properties and high receptor selectivity, enabling detailed studies of wild-type receptor localization and mobility at low physiological densities. nih.gov

Preclinical in Vitro and Ex Vivo Research Models Mechanism Focused

Studies in Isolated Brain Membrane Preparations (e.g., Rat Brain Synaptosomes)

The initial characterization of H-Dmt-Tic-NH-CH2-Boa's interaction with opioid receptors has been extensively studied using isolated brain membrane preparations. These assays are fundamental in determining the binding affinity of the compound for different opioid receptor types.

In studies utilizing rat brain membrane homogenates, this compound demonstrated a high affinity for the mu-opioid receptor. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. For this compound, the Ki value for the mu-opioid receptor was determined to be in the low nanomolar range, indicating a potent interaction. idrblab.net

Conversely, the compound exhibited significantly lower affinity for the delta (δ) and kappa (κ) opioid receptors. This high degree of selectivity for the mu-opioid receptor is a key characteristic of this compound and its parent compound. The selectivity ratios, calculated from the Ki values (Kiδ/Kiµ and Kiκ/Kiµ), further underscore this preference for the mu receptor. idrblab.net

Table 1: Opioid Receptor Binding Affinities of this compound in Rat Brain Membranes

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | μ-Selectivity (Kiδ/Kiμ) | μ-Selectivity (Kiκ/Kiμ) |

|---|---|---|---|---|---|

| This compound | 0.35 - 6.5 | Data not consistently reported | Data not consistently reported | High | High |

Cellular Models for Receptor Characterization and Functional Assays

Currently, there is a lack of publicly available research specifically detailing the use of cellular models, such as human osteoblast cells, to characterize the signaling pathways associated with this compound's activity. While opioid receptors are known to be expressed in bone cells and play a role in bone metabolism, dedicated studies on this particular compound's effects in these systems have not been reported in the reviewed literature.

Ex Vivo Tissue Bioassays (e.g., Myenteric Plexus, Intestine, Small / Innervation)

The functional activity of this compound as an opioid receptor agonist has been confirmed through ex vivo tissue bioassays. These experiments utilize isolated, innervated tissues to measure the physiological response to a compound.

The guinea pig ileum (GPI) assay, a classic model for assessing mu-opioid receptor activity due to the dense population of these receptors in the myenteric plexus, has been instrumental. In the GPI test, this compound behaved as a potent mu-receptor agonist. idrblab.net The compound's agonistic activity is measured by its ability to inhibit electrically induced contractions of the ileum, with the potency expressed as the half-maximal inhibitory concentration (IC50). This compound exhibited IC50 values in the nanomolar range in this assay. idrblab.net

To confirm its mu-selectivity, the compound was also tested in the mouse vas deferens (MVD) assay. The MVD preparation contains a mixed population of delta and kappa opioid receptors. In this assay, this compound demonstrated very low activity, which is consistent with its binding affinity profile and confirms its high selectivity for the mu-opioid receptor. idrblab.net

Table 2: Functional Activity of this compound in Ex Vivo Bioassays